![molecular formula C21H21NO4 B8467657 2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate CAS No. 614755-88-3](/img/structure/B8467657.png)
2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate
Overview
Description
2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate is a complex organic compound with a unique structure that combines a propargyl group with a benzoylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate typically involves the reaction of propargyl alcohol with 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoylbenzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl benzoate: Lacks the diethylamino and hydroxybenzoyl groups, making it less complex.
Prop-2-yn-1-yl 4-hydroxybenzoate: Similar structure but without the diethylamino group.
Prop-2-yn-1-yl 2-hydroxybenzoate: Similar structure but lacks the diethylamino group.
Uniqueness
2-Propyn-1-yl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate is unique due to the presence of both diethylamino and hydroxybenzoyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
614755-88-3 |
|---|---|
Molecular Formula |
C21H21NO4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
prop-2-ynyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-4-13-26-21(25)17-10-8-7-9-16(17)20(24)18-12-11-15(14-19(18)23)22(5-2)6-3/h1,7-12,14,23H,5-6,13H2,2-3H3 |
InChI Key |
ZFPLQOUGMKPQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC#C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
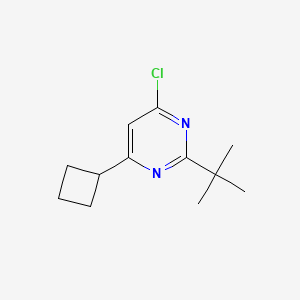
![2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8467584.png)
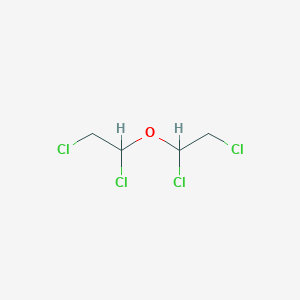
![[[(cis-3-Methoxycyclobutyl)methoxy]methyl]benzene](/img/structure/B8467607.png)
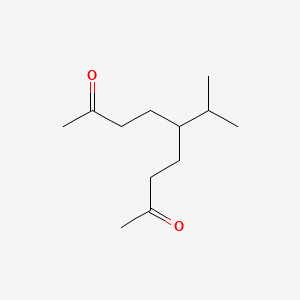
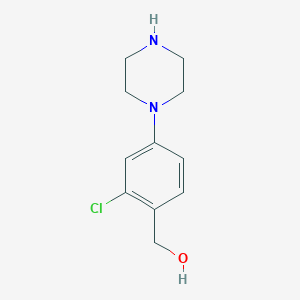
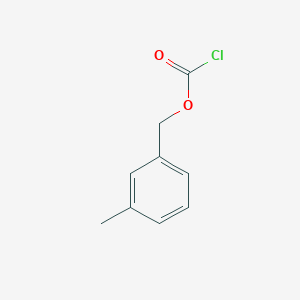
![4-Chloro-5-isopropyl-thieno[2,3-D]pyrimidine](/img/structure/B8467640.png)
![2-(Propan-2-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8467648.png)

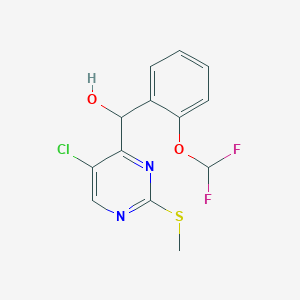
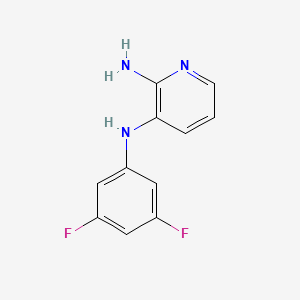
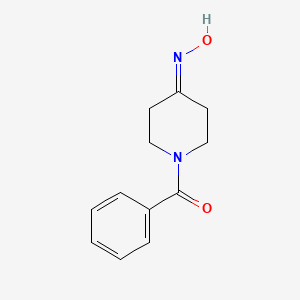
![[4-(3-Methoxy-phenyl)-piperazin-1-yl]acetonitrile](/img/structure/B8467686.png)
